Thieno[2,3-b][1]benzothiophene
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Overview
Description
Thieno2,3-bbenzothiophene is an aromatic heterocyclic compound that consists of a fused thiophene and benzene ring. This compound is known for its unique electronic properties, making it a valuable component in various scientific and industrial applications. Its structure allows for significant versatility in chemical reactions and applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno2,3-bbenzothiophene can be synthesized through several methods. One common approach involves the cyclization of 2-alkynylthiophenes in the presence of a palladium catalyst. Another method includes the use of a stable dimethyl (thiodimethyl)sulfonium tetrafluoroborate salt, which enables electrophilic cyclization of o-alkynyl thioanisoles to provide 2,3-disubstituted thieno2,3-bbenzothiophenes .
Industrial Production Methods: Industrial production of thieno2,3-bbenzothiophene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Thieno2,3-bbenzothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Such as nitration, formylation, and acetylation, which typically occur at the 2-position of the thiophene ring.
Metallation: Using reagents like butyllithium, which allows for subsequent reactions with electrophiles to form substituted derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, formic acid for formylation, and acetic anhydride for acetylation.
Metallation: Butyllithium is commonly used for lithiation reactions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Major Products: The major products formed from these reactions include various substituted thieno2,3-bbenzothiophenes, which can be further utilized in organic synthesis and material science.
Scientific Research Applications
Thieno2,3-bbenzothiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic semiconductors in organic thin-film transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Thienobenzothiophene derivatives are used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which thieno2,3-bbenzothiophene exerts its effects is primarily through its electronic properties. The compound has been molecularly engineered to regulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This regulation allows for efficient electron transfer processes, which are crucial in applications like dye-sensitized solar cells and organic semiconductors .
Comparison with Similar Compounds
Benzothiophene: An aromatic compound with a similar structure but lacks the fused thiophene ring.
Thieno[3,2-b]thiophene: Another thiophene derivative with different electronic properties and applications.
Uniqueness: Thieno2,3-bbenzothiophene is unique due to its fused ring structure, which provides enhanced electronic properties and stability. This makes it particularly valuable in high-performance organic electronic applications and as a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C10H6S2 |
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Molecular Weight |
190.3 g/mol |
IUPAC Name |
thieno[2,3-b][1]benzothiole |
InChI |
InChI=1S/C10H6S2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6H |
InChI Key |
CCOBYENKQAYWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)SC=C3 |
Origin of Product |
United States |
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